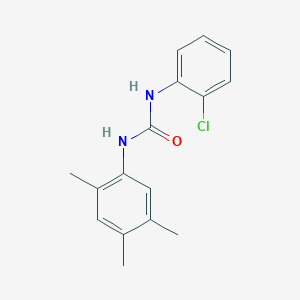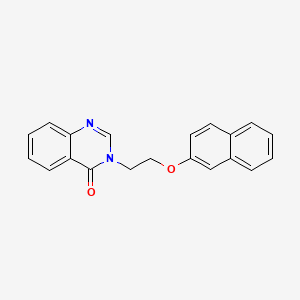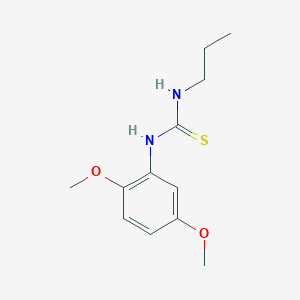
1,1'-(3,4-Dimethoxybenzylidene)DI-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol is a chemical compound with the molecular formula C29H24O4 and a molecular weight of 436.512 g/mol . This compound is known for its unique structure, which includes two naphthol units linked by a benzylidene bridge substituted with methoxy groups. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-naphthol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene bridge to a more saturated form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated derivatives of the original compound .
Aplicaciones Científicas De Investigación
1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can influence cellular processes and pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(4-Isopropylbenzylidene)DI-2-naphthol: Similar structure but with an isopropyl group instead of methoxy groups.
1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol derivatives: Various derivatives with different substituents on the benzylidene bridge or naphthol units.
Uniqueness
1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol is unique due to its specific substitution pattern and the resulting chemical properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound in various research applications .
Propiedades
Número CAS |
68827-81-6 |
|---|---|
Fórmula molecular |
C29H24O4 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
1-[(3,4-dimethoxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C29H24O4/c1-32-25-16-13-20(17-26(25)33-2)27(28-21-9-5-3-7-18(21)11-14-23(28)30)29-22-10-6-4-8-19(22)12-15-24(29)31/h3-17,27,30-31H,1-2H3 |
Clave InChI |
BWWQTJUFBNSMGD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



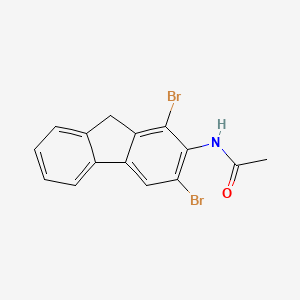
![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)
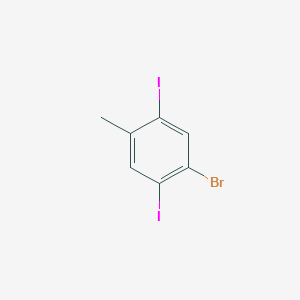
![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)
